molecular formula C31H24N8OS B5540988 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B5540988
M. Wt: 556.6 g/mol
InChI Key: DDISZPFVNPVLJI-FMFFXOCNSA-N
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Description

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a useful research compound. Its molecular formula is C31H24N8OS and its molecular weight is 556.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 556.17937859 g/mol and the complexity rating of the compound is 838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and In Vitro Screening

A study focusing on the synthesis of novel pyridine derivatives, including compounds related to N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, revealed their potential in molecular docking and in vitro screenings. These compounds were found to exhibit antimicrobial and antioxidant activities, indicating their utility in the development of new therapeutic agents (Flefel et al., 2018).

Vibrational Spectroscopy and Molecular Dynamics

Another study conducted vibrational spectroscopy and molecular dynamics simulations on a compound structurally similar to this compound. This research provided insights into the electronic structure and stability of the molecule, which are crucial for understanding its reactivity and potential biological interactions (Pillai et al., 2017).

Synthesis and Characterization

The synthesis and characterization of various pyrazole derivatives, including structures related to the compound , have been extensively studied. These compounds demonstrate significant antimicrobial properties, suggesting their potential application in medical and pharmaceutical research (Ningaiah et al., 2014).

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the sources. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N8OS/c40-28(22-41-31-36-35-30(24-16-18-32-19-17-24)39(31)27-14-8-3-9-15-27)34-33-20-25-21-38(26-12-6-2-7-13-26)37-29(25)23-10-4-1-5-11-23/h1-21H,22H2,(H,34,40)/b33-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDISZPFVNPVLJI-FMFFXOCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.